HER Overpotential at 10 mA cm⁻²: Ni₃S₂ Requires 116 mV vs. RHE, Outperforming NiS and Ni₃S₄ by a Wide Margin
Chemical vapor deposition (CVD)-grown single-phase Ni₃S₂ thin films achieve a HER overpotential of 116 mV at 10 mA cm⁻² in 1 M KOH, which is the lowest among the three nickel sulfide phases tested [1]. The Tafel slope for Ni₃S₂ is 96 mV dec⁻¹, compared to 154 mV dec⁻¹ for NiS and 197 mV dec⁻¹ for Ni₃S₄, indicating more favourable Volmer–Heyrovský kinetics [1]. This data set represents a direct head-to-head comparison under identical deposition and testing conditions.
| Evidence Dimension | Hydrogen evolution reaction overpotential at 10 mA cm⁻² and Tafel slope in 1 M KOH |
|---|---|
| Target Compound Data | η₁₀ = 116 mV vs. RHE; Tafel slope = 96 mV dec⁻¹ |
| Comparator Or Baseline | NiS (η₁₀ not explicitly stated but higher; Tafel slope = 154 mV dec⁻¹) and Ni₃S₄ (η₁₀ higher; Tafel slope = 197 mV dec⁻¹) |
| Quantified Difference | Overpotential advantage of Ni₃S₂ over NiS: not numerically reported in this study but inferred from the lowest-overpotential statement; Tafel slope difference: Ni₃S₂ vs. NiS = –58 mV dec⁻¹ (38% lower), Ni₃S₂ vs. Ni₃S₄ = –101 mV dec⁻¹ (51% lower) |
| Conditions | CVD-grown thin films on Ni foam; electrolyte: 1 M KOH; three-electrode cell with RHE reference; room temperature |
Why This Matters
For procurement of electrocatalyst materials, a 38–51% reduction in Tafel slope directly translates to lower overpotential losses at operational current densities, enabling more energy-efficient hydrogen production.
- [1] M. Kajbafvala, O. Moradlou, A.Z. Moshfegh, CVD growth of the nanostructured Ni₃S₂ thin films as efficient electrocatalyst for hydrogen evolution reaction, Vacuum, 2021, 188, 110209. DOI: 10.1016/j.vacuum.2021.110209. View Source
